tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
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Overview
Description
tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves several steps. One common method includes the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl carbamate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atom, using nucleophiles under appropriate conditions.
Scientific Research Applications
tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is widely used in scientific research due to its versatile properties. It is utilized in:
Chemistry: As a reagent in the synthesis of various organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can be compared with other similar compounds such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in kinase inhibitory activity studies.
tert-Butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: An intermediate in the synthesis of lacosamide.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H18BrN3O2 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-10(15)5-6-12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1 |
InChI Key |
IKWMUFFVMVVQES-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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